![molecular formula C22H14N2O3S B12288327 7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate](/img/structure/B12288327.png)
7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azocarmine B is an organic sodium salt known for its vibrant red color. It is the disodium salt of 4-[(7-phenyl-3-sulfobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonic acid . This compound is widely used as a histological dye in microscopic examinations to provide contrast and highlight specific features of cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azocarmine B is synthesized through a series of chemical reactions involving the sulfonation of aromatic compounds. The process typically involves the following steps:
Diazotization: The conversion of aromatic amines into diazonium salts.
Coupling Reaction: The reaction of diazonium salts with other aromatic compounds to form azo dyes.
Industrial Production Methods
In industrial settings, the production of Azocarmine B involves large-scale sulfonation and diazotization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Azocarmine B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid groups in Azocarmine B can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of Azocarmine B.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Azocarmine B has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a histological dye for staining tissues and cells, providing contrast to visualize cellular structures.
Medicine: Utilized in diagnostic procedures to highlight specific features in tissue samples.
Industry: Applied in textile and leather industries for dyeing purposes
Mechanism of Action
Azocarmine B exerts its effects primarily through its strong affinity for proteins and nucleic acids. The compound binds to these molecules, allowing for the visualization of specific structures within cells and tissues. The binding process involves electrostatic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Azocarmine G: Another histological dye with similar staining properties.
Aniline Blue: Used in combination with Azocarmine B for differential staining.
Crystal Violet: A different class of dye used for similar purposes.
Uniqueness
Azocarmine B is unique due to its specific chemical structure, which provides distinct staining properties. Its ability to bind strongly to proteins and nucleic acids makes it particularly useful in histological applications .
Properties
Molecular Formula |
C22H14N2O3S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
7-phenylbenzo[a]phenazin-7-ium-3-sulfonate |
InChI |
InChI=1S/C22H14N2O3S/c25-28(26,27)17-11-12-18-15(14-17)10-13-21-22(18)23-19-8-4-5-9-20(19)24(21)16-6-2-1-3-7-16/h1-14H |
InChI Key |
NFFJXJIPQZDMCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=C3C=CC4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidEthylEster](/img/structure/B12288245.png)
![(6R-trans)-7-[(2,2-diMethyl-1-oxopropyl)aMino]-3-Methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-](/img/structure/B12288250.png)
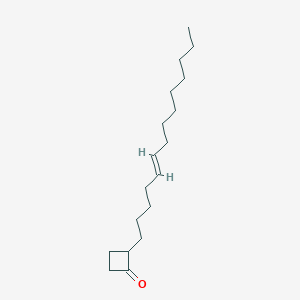
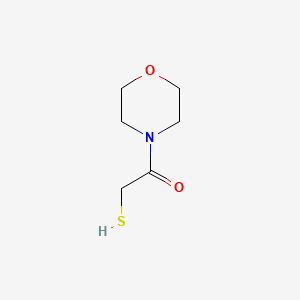
![1-[4-[(E)-2-methoxyethenyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B12288256.png)
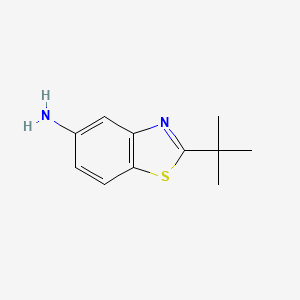
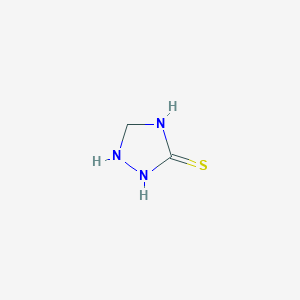
![5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime]](/img/structure/B12288270.png)
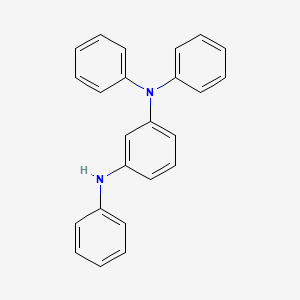
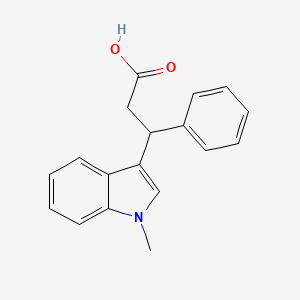
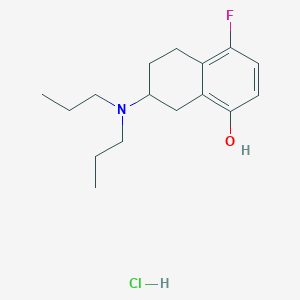
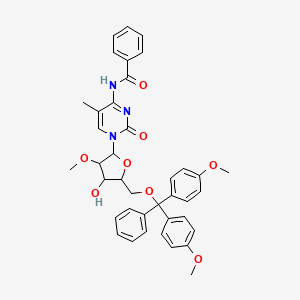
![2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B12288314.png)
![3-[(4-Chlorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288320.png)
